AT-406

概要

説明

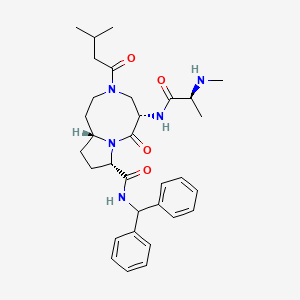

AT-406は、Xevinapantとしても知られており、セカンドミトコンドリア由来カスパーゼ活性化因子(SMAC)の強力な経口生物学的模倣薬です。これは、X連鎖アポトーシス阻害タンパク質(XIAP)、細胞アポトーシス阻害タンパク質1(cIAP1)、および細胞アポトーシス阻害タンパク質2(cIAP2)を含むアポトーシス阻害タンパク質(IAP)のアンタゴニストとして機能します。 この化合物は、さまざまなヒト癌細胞株におけるアポトーシス誘導と癌細胞増殖阻害において有意な可能性を示しています .

準備方法

AT-406の合成には、重要な中間体の形成とその後の反応を含むいくつかのステップが含まれます。合成経路は通常、トリアゾール中間体の調製から始まり、それに続いて保護基の除去と縮合反応が行われて最終生成物が生成されます。 反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、特定の温度とpHを制御することで、目的の収率が得られます .

This compoundの工業生産方法は、生産コストを最小限に抑えながら、収率と純度を最適化するように設計されています。 これらの方法は、通常、自動化された反応器と、結晶化やクロマトグラフィーなどの精製技術を用いた大規模合成を伴います .

化学反応の分析

AT-406は、主にIAPとの相互作用に焦点を当てたさまざまな化学反応を起こします。この化合物は、XIAP、cIAP1、およびcIAP2タンパク質に高い親和性で結合し、これらのタンパク質の分解とアポトーシスの誘導につながります。 これらの反応で使用される一般的な試薬には、カスパーゼ-9やその他のアポトーシス関連タンパク質などがあります .

これらの反応から形成される主要な生成物は、IAPの分解された形態と活性化されたカスパーゼであり、最終的にアポトーシスによる細胞死につながります .

科学研究への応用

This compoundは、癌治療における可能性のある応用について広く研究されています。それは、卵巣癌、大腸癌、子宮頸癌などのさまざまな癌細胞株におけるアポトーシス誘導において有意な有効性を示しています。 この化合物は、癌細胞を放射線療法に感受性にする能力についても調査されており、併用療法の有望な候補となっています .

科学的研究の応用

Efficacy in Ovarian Cancer

Numerous preclinical studies have demonstrated the efficacy of AT-406 against ovarian cancer:

- In Vitro Studies : Approximately 60% of human ovarian cancer cell lines exhibited significant sensitivity to this compound as a single agent. The compound induced apoptosis and showed a dose-dependent effect on cell viability, with IC50 values ranging from 0.05 to 0.5 μg/mL .

- In Vivo Studies : Animal models have shown that this compound not only inhibits tumor growth but also increases survival rates when used in combination with carboplatin, a standard chemotherapy for ovarian cancer. For instance, in Rag-1 mice bearing OVCAR-3ip cells, this compound significantly prolonged survival compared to control groups .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings:

- Combination Therapy : Clinical trials have explored the use of this compound in combination with carboplatin for patients with platinum-resistant ovarian cancer. Results indicate enhanced efficacy and improved patient outcomes when this compound is administered alongside traditional chemotherapy agents .

- Dosing and Tolerability : In clinical trials involving different cancer types (including melanoma and breast cancer), this compound was well tolerated at doses up to 900 mg daily . This suggests a favorable safety profile that warrants further exploration in larger cohorts.

Broader Implications

The potential applications of this compound extend beyond ovarian cancer:

作用機序

AT-406は、SMAC AVPIペプチドとXIAP BIR3タンパク質との相互作用を模倣することでその効果を発揮します。この相互作用は、カスパーゼ-9の活性を回復させ、cIAP1の分解とアポトーシスの誘導につながります。 この化合物は、XIAP、cIAP1、およびcIAP2タンパク質に高い親和性で結合し、それらの抗アポトーシス機能を効果的に阻害し、細胞死を促進します .

類似の化合物との比較

This compoundは、複数のIAPに対する高い結合親和性と、アポトーシスの強力な誘導においてユニークです。類似の化合物には、IAPアンタゴニストとしても機能するBirinapantとLCL-161があります。 this compoundは、特定の癌細胞株において優れた有効性を示し、これらの化合物と比較して経口生物学的利用能が優れています .

類似化合物::- Birinapant

- LCL-161

- GDC-0152

- TL32711

類似化合物との比較

AT-406 is unique in its high binding affinity to multiple IAPs and its potent induction of apoptosis. Similar compounds include Birinapant and LCL-161, which also act as IAP antagonists. this compound has shown superior efficacy in certain cancer cell lines and has better oral bioavailability compared to these compounds .

Similar Compounds::- Birinapant

- LCL-161

- GDC-0152

- TL32711

This compound stands out due to its ability to induce rapid degradation of cIAP1 and its effectiveness in combination therapies .

生物活性

AT-406, also known as SM-406 or Xevinapant, is an orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs). This compound has gained significant attention for its potential therapeutic applications in oncology, particularly in the treatment of ovarian cancer. Its mechanism of action primarily involves the inhibition of key IAPs, which are crucial for regulating apoptosis in cancer cells.

This compound targets several IAPs, including:

- X-linked inhibitor of apoptosis protein (XIAP)

- Cellular inhibitor of apoptosis protein 1 (cIAP1)

- Cellular inhibitor of apoptosis protein 2 (cIAP2)

By binding to these proteins, this compound promotes the activation of caspases, which are essential enzymes that facilitate programmed cell death. This process is vital in overcoming the resistance that cancer cells often develop against conventional therapies.

Binding Affinity

The binding affinity of this compound to its target proteins is noteworthy, with reported Ki values indicating strong interactions:

| Protein Target | Ki Value (nM) |

|---|---|

| XIAP | 66.4 |

| cIAP1 | 1.9 |

| cIAP2 | 5.1 |

Preclinical Studies and Efficacy

Numerous preclinical studies have demonstrated the efficacy of this compound, particularly in ovarian cancer models. Research findings indicate that:

- Single Agent Activity : this compound exhibits significant single-agent activity in approximately 60% of human ovarian cancer cell lines tested in vitro .

- In Vivo Efficacy : In vivo studies show that this compound inhibits ovarian cancer progression and prolongs survival in experimental mouse models .

- Resistance Overcoming : Notably, this compound has shown effectiveness against carboplatin-resistant ovarian cancer cell lines, with three out of five resistant lines demonstrating sensitivity to the compound .

Case Studies and Clinical Implications

One pivotal study highlighted the potential of this compound as a novel therapeutic agent for patients with inherent or acquired platinum resistance. The study revealed that:

- Combination Therapy : When combined with carboplatin, this compound significantly enhances the death of ovarian cancer cells and increases survival rates in animal models .

Furthermore, mechanistic investigations have shown that the apoptotic response induced by this compound correlates with a reduction in XIAP protein levels. This downregulation is mediated through proteasome degradation pathways, emphasizing the compound's role in promoting apoptosis specifically in sensitive cell lines .

Research Findings Summary

The following table summarizes key findings from research on this compound:

| Study Aspect | Findings |

|---|---|

| Single Agent Activity | Effective in 60% of ovarian cancer cell lines |

| In Vivo Efficacy | Inhibits tumor progression and prolongs survival in mouse models |

| Resistance Sensitivity | Effective against carboplatin-resistant ovarian cancer cell lines |

| Mechanism | Induces downregulation of XIAP and cIAP1; promotes caspase activation |

特性

IUPAC Name |

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648496 | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071992-99-8 | |

| Record name | Xevinapant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBIO-1143 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xevinapant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。